

Introduction: The Strategic Importance of Constrained Scaffolds

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Aminocyclopropane-1-carbonitrile
CAS No.:	2090628-05-8
Cat. No.:	B3188353

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In the landscape of modern drug discovery and chemical biology, the quest for novel molecular architectures that offer precise control over conformation and biological activity is paramount. Among these, strained ring systems, particularly cyclopropanes, have garnered significant attention. The inherent rigidity and unique electronic properties of the cyclopropane ring make it a valuable scaffold for introducing conformational constraints in bioactive molecules. This guide focuses on 2-amino-1-cyanocyclopropane, a molecule of significant synthetic potential, positioned at the intersection of strained-ring chemistry and the versatile chemistry of aminonitriles.

While not as extensively documented as its carboxylic acid counterpart (1-aminocyclopropanecarboxylic acid, ACC), 2-amino-1-cyanocyclopropane (more systematically named 2-aminocyclopropanecarbonitrile) represents a versatile building block. Its dual functionality—a nucleophilic amino group and an electrophilic cyano group—on a rigid cyclopropane core, opens avenues for the synthesis of a diverse array of complex molecules, including conformationally restricted amino acids and novel heterocyclic systems.^{[1][2][3]} This guide aims to provide a comprehensive overview of its chemical and physical properties,

synthetic methodologies, and potential applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of 2-amino-1-cyanocyclopropane are not extensively reported in the literature, necessitating a predictive approach based on its constituent functional groups and the cyclopropane scaffold.

Core Properties

Property	Value	Source/Rationale
Molecular Formula	C ₄ H ₆ N ₂	Based on the structure of a cyclopropane ring with one amino and one cyano substituent.
Molecular Weight	82.10 g/mol	Calculated from the molecular formula.[1][4]
Appearance	Predicted to be a liquid or low-melting solid	Inferred from similar small aminonitriles.
Solubility	Predicted to be soluble in polar organic solvents	Based on the presence of polar amino and cyano groups.

Spectroscopic Signature for Structural Elucidation

The structural confirmation of 2-amino-1-cyanocyclopropane relies heavily on a combination of spectroscopic techniques. The following table outlines the expected spectroscopic data.

Technique	Expected Observations
^1H NMR	- Complex multiplets for the cyclopropyl protons in the range of 0.5-2.0 ppm. - A broad singlet for the $-\text{NH}_2$ protons, which is exchangeable with D_2O , typically in the range of 1.0-3.0 ppm.[5]
^{13}C NMR	- Signals for the cyclopropyl carbons in the aliphatic region, typically between 10-40 ppm. - A signal for the carbon bearing the cyano group, shifted downfield. - A signal for the cyano carbon itself, typically in the range of 115-125 ppm.
IR Spectroscopy	- N-H stretching of the primary amine as two sharp peaks in the region of $3300\text{-}3500\text{ cm}^{-1}$. [5] - $\text{C}\equiv\text{N}$ stretching of the nitrile group as a sharp, medium-intensity peak around $2210\text{-}2260\text{ cm}^{-1}$. - N-H bending of the primary amine around $1590\text{-}1650\text{ cm}^{-1}$. [5]
Mass Spectrometry	- A molecular ion peak (M^+) at $m/z = 82$. - Fragmentation patterns corresponding to the loss of HCN, NH_2 , and cleavage of the cyclopropane ring.

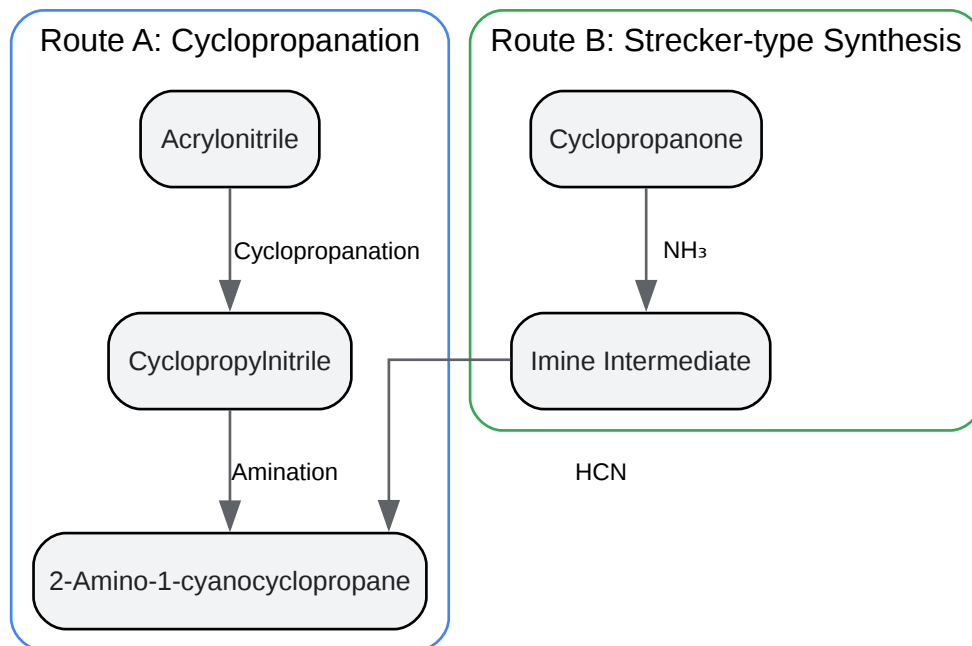
Synthetic Strategies and Chemical Reactivity

The synthesis of 2-amino-1-cyanocyclopropane presents a significant chemical challenge, primarily in controlling the stereochemistry on the cyclopropane ring.[1]

Conceptual Synthetic Workflow

A plausible synthetic route could involve the cyclopropanation of an appropriate α,β -unsaturated nitrile, followed by the introduction of the amino group, or a variation of the Strecker synthesis adapted for cyclopropyl ketones.

Conceptual Synthetic Pathway for 2-Amino-1-cyanocyclopropane



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Caption: Plausible synthetic routes to 2-amino-1-cyanocyclopropane.

Generalized Experimental Protocol: Strecker-type Synthesis

The Strecker synthesis is a classic and versatile method for preparing α -aminonitriles.^{[6][7]} A potential adaptation for 2-amino-1-cyanocyclopropane is outlined below.

- Imine Formation:
 - To a solution of cyclopropanone in an appropriate solvent (e.g., methanol), add a source of ammonia (e.g., ammonium chloride and aqueous ammonia).
 - Stir the reaction mixture at room temperature to facilitate the formation of the corresponding imine.
- Cyanide Addition:

- To the imine-containing solution, add a cyanide source (e.g., sodium cyanide or potassium cyanide) portion-wise, while maintaining a low temperature to control the exothermicity of the reaction.
- Continue stirring until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).
- Work-up and Purification:
 - Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
 - Concentrate the solution under reduced pressure and purify the crude product by distillation or column chromatography.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-amino-1-cyanocyclopropane stems from the orthogonal reactivity of its two functional groups.^[1]

- Amino Group: The primary amine can undergo a wide range of reactions, including acylation to form amides, alkylation, and reductive amination. This allows for its incorporation into peptide chains or the synthesis of more complex substituted amines.^[1]
- Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the transformation of the cyano group into other valuable functionalities.^{[1][8]}

Applications in Research and Drug Development

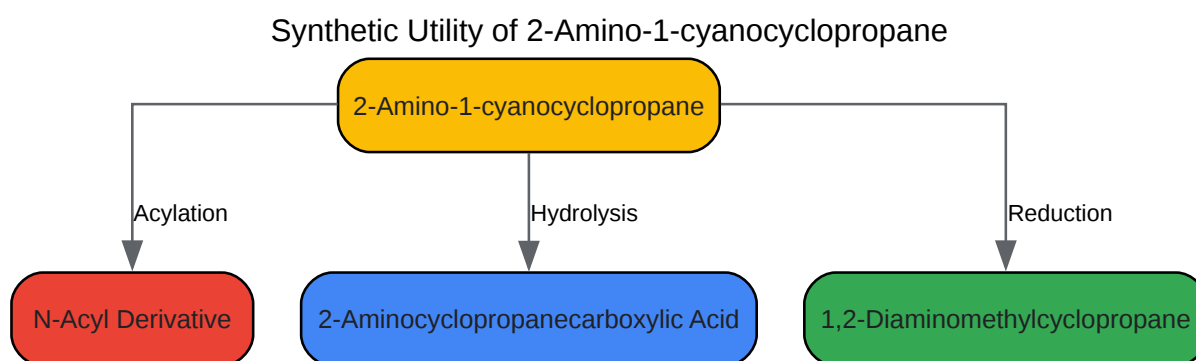
The unique structural features of 2-amino-1-cyanocyclopropane make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Precursor to Conformationally Constrained Amino Acids

Hydrolysis of the nitrile group in 2-amino-1-cyanocyclopropane would yield 2-aminocyclopropanecarboxylic acid, a non-proteinogenic amino acid. The incorporation of such conformationally restricted amino acids into peptides can enhance their metabolic stability and receptor binding affinity by reducing their conformational flexibility.[2]

Scaffold for Bioactive Molecules

The cyclopropane ring is a key structural motif in a number of approved drugs and biologically active natural products.[3] Its presence can influence a molecule's pharmacokinetic properties and its interaction with biological targets. The nitrile group itself is a recognized pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[8]



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Caption: Potential derivatization of 2-amino-1-cyanocyclopropane.

Safety and Handling

While a specific safety data sheet for 2-amino-1-cyanocyclopropane is not readily available, general precautions for handling aminonitriles should be followed. These compounds are potentially toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

- Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a chemical fume hood.[9][10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11]

Conclusion

2-Amino-1-cyanocyclopropane, or 2-aminocyclopropanecarbonitrile, stands as a promising yet under-explored building block in synthetic and medicinal chemistry. Its unique combination of a strained cyclopropane ring and versatile amino and cyano functionalities offers significant potential for the creation of novel, conformationally constrained molecules. Further research into the stereoselective synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics and functional materials.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of Constrained Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3188353/docs#introduction-the-strategic-importance-of-constrained-scaffolds\]](https://www.benchchem.com/product/b3188353/docs#introduction-the-strategic-importance-of-constrained-scaffolds)

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